N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline is an organic compound that features a trifluoromethyl group, a chloro group, and a trimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,4,6-trimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic properties and potential use in pain management.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(trifluoromethyl)benzylamine
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline is unique due to its combination of a trifluoromethyl group and a trimethylaniline moiety. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15ClF3N |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline |
InChI |
InChI=1S/C16H15ClF3N/c1-9-6-10(2)15(11(3)7-9)21-12-4-5-14(17)13(8-12)16(18,19)20/h4-8,21H,1-3H3 |
InChI Key |
FLFWWGQQNBDVES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Origin of Product |
United States |
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